molecular formula C10H5BrN2 B1404331 5-Bromoisoquinoline-1-carbonitrile CAS No. 956003-76-2

5-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1404331
CAS No.: 956003-76-2
M. Wt: 233.06 g/mol
InChI Key: OBSFYBWGRFGYGY-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, a bicyclic aromatic compound, and contains a bromine atom at the 5th position and a nitrile group at the 1st position. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinoline-1-carbonitrile typically involves the bromination of isoquinoline followed by the introduction of a nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

    Reduction Products: The reduction of the nitrile group yields primary amines.

Scientific Research Applications

5-Bromoisoquinoline-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrile group can influence its binding affinity and specificity. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroisoquinoline-1-carbonitrile
  • 6-Bromoisoquinoline-1-carbonitrile
  • 5-Fluoroisoquinoline-1-carbonitrile

Comparison

5-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its reactivity and interactions compared to other halogenated isoquinoline derivatives. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity .

Biological Activity

5-Bromoisoquinoline-1-carbonitrile (CAS Number: 956003-76-2) is a compound that has garnered attention due to its notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into the compound's synthesis, biological interactions, and potential therapeutic applications, supported by data tables and research findings.

This compound has the molecular formula C10H6BrNC_{10}H_{6}BrN and a molecular weight of approximately 233.06 g/mol. It is characterized by a bromine atom at the 5-position of the isoquinoline ring and a carbonitrile functional group, contributing to its reactivity and biological profile.

Cytochrome P450 Inhibition

Research indicates that this compound selectively inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes play critical roles in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes suggests that this compound could modulate the metabolism of co-administered drugs, potentially altering their efficacy and safety profiles.

Table 1: Cytochrome P450 Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
CYP1A2CompetitiveTBD
CYP2C19Non-competitiveTBD

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural features—specifically the bromine atom and carbonitrile group—enhance its binding affinity to target enzymes and receptors .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds under mild conditions.
  • Reduction Reactions : The nitrile group can be reduced to an amine using hydrogenation catalysts.

Table 2: Synthesis Methods Overview

MethodReaction TypeConditions
Nucleophilic SubstitutionSubstitutionMild nucleophiles
Suzuki-Miyaura CouplingCouplingPalladium catalysts
ReductionReductionPd/C catalyst

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, which may exhibit varying biological activities.

Table 3: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Index
4-Bromoisoquinoline-1-carbonitrile27224-09-50.90
6-Bromoisoquinoline-1-carbonitrile1082674-24-50.86
5-Bromo-3-methylpicolinonitrile156072-86-50.85

The unique substitution pattern of bromine at the 5-position contributes to its selective inhibition of cytochrome P450 enzymes, differentiating it from other derivatives that may not exhibit similar activity.

Properties

IUPAC Name

5-bromoisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFYBWGRFGYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740023
Record name 5-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956003-76-2
Record name 5-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 795A (0.30 g, 1.34 mmol), Et3N (0.270 g, 2.68 mmol) and TMSCN (0.18 g, 2 mmol) in CH3CN (10 mL) was heated under reflux overnight. More Et3N (0.27 g, 2.68 mmol) and TMSCN (0.18 g, 2 mmol) were added, and the reaction mixture was heated under reflux for another 16 hours. The reaction mixture was partitioned between water and EtOAc. The aqueous layer was extracted with additional EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with 4:1 Hexanes/EtOAc to give 0.28 g of the title compound (90%). MS (APCI) m/e 234 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 8.85 (d, J=5.62 Hz, 1H), 8.35 (d, J=7.49 Hz, 1H), 8.29-8.33 (m, 2H), 7.85 (m, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0.18 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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